(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Overview
Description
(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bisoxazoline ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with various metal ions, which can then be used to catalyze a range of enantioselective reactions. Its unique structure, featuring two oxazoline rings connected by a propane bridge, allows for high selectivity and efficiency in catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Oxazoline Rings: The two oxazoline rings are then coupled using a propane-2,2-diyl linker. This step often involves the use of a base and a suitable coupling agent to facilitate the formation of the bisoxazoline structure.
Industrial Production Methods: In an industrial setting, the production of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow processes to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with modified oxazoline or benzyl structures.
Substituted Derivatives: Products with new functional groups replacing the benzyl groups.
Scientific Research Applications
(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) involves its ability to form stable complexes with metal ions. These metal complexes can then catalyze various enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific metal ion and reaction being catalyzed.
Comparison with Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole): The enantiomer of the compound, which may have different catalytic properties.
(4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): A similar compound with phenyl groups instead of benzyl groups.
Uniqueness: (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its high selectivity and efficiency in asymmetric catalysis. Its ability to form stable metal complexes and its chiral environment make it a valuable tool in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,21-24-19(15-26-21)13-17-9-5-3-6-10-17)22-25-20(16-27-22)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKCKAKYRQUVRK-WOJBJXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=N[C@@H](CO1)CC2=CC=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450662 | |
Record name | (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydro-1,3-oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141362-77-8 | |
Record name | (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-benzyl-4,5-dihydro-1,3-oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-2,2'-Isopropylidenebis[(4R)-4-benzyl-2-oxazoline] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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